molecular formula C10H8ClFO3S B8000301 Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate CAS No. 1443342-99-1

Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate

Cat. No.: B8000301
CAS No.: 1443342-99-1
M. Wt: 262.69 g/mol
InChI Key: IUHWVOPAIYNTGS-UHFFFAOYSA-N
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Description

Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate is an organic compound with the molecular formula C10H8ClFO3S This compound is characterized by the presence of a chloro and fluoro-substituted phenyl ring, a sulfanyl group, and an oxo-acetate moiety

Preparation Methods

The synthesis of Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-5-fluorophenyl thiol and ethyl oxalyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful monitoring of temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, affecting biological processes at the molecular level. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Ethyl 2-((3-chloro-5-fluorophenyl)thio)-2-oxoacetate can be compared with other similar compounds, such as:

    Ethyl 2-(3-chlorophenyl)sulfanyl-2-oxo-acetate: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    Ethyl 2-(3-fluorophenyl)sulfanyl-2-oxo-acetate: Lacks the chloro substituent, which may influence its chemical properties and applications.

    Ethyl 2-(3-chloro-5-fluorophenyl)sulfanyl-2-hydroxy-acetate:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(3-chloro-5-fluorophenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3S/c1-2-15-9(13)10(14)16-8-4-6(11)3-7(12)5-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHWVOPAIYNTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=CC(=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801165720
Record name Acetic acid, 2-[(3-chloro-5-fluorophenyl)thio]-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443342-99-1
Record name Acetic acid, 2-[(3-chloro-5-fluorophenyl)thio]-2-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443342-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-[(3-chloro-5-fluorophenyl)thio]-2-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801165720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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